Rhein-13C6

Description

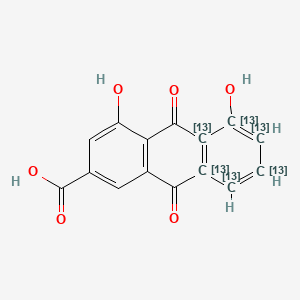

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-UVUZSWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858373 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-42-1 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rhein-13C6: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

This technical guide provides an in-depth overview of Rhein-13C6, a stable isotope-labeled derivative of the natural compound Rhein. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, and by extension through its parent compound, its biological activities, relevant experimental protocols, and associated signaling pathways.

Core Compound Data

This compound is a labeled version of Rhein, an anthraquinone derivative found in several medicinal plants. The incorporation of six carbon-13 isotopes makes it a valuable internal standard for the quantification of Rhein in various biological matrices by mass spectrometry.

| Property | Value |

| Chemical Name | 4,5-dihydroxy-9,10-dioxo-anthracene-2-carboxylic acid-13C6 |

| CAS Number | 1330166-42-1[1][2][3][4][5][6] |

| Molecular Formula | C₉¹³C₆H₈O₆[4] |

| Molecular Weight | Approximately 290.18 g/mol [3][5] |

Biological Activity of Rhein (Parent Compound)

As this compound is chemically identical to Rhein, its biological activity is inferred from studies on the unlabeled compound. Rhein exhibits a wide range of pharmacological effects, with its anti-cancer and anti-inflammatory properties being of significant interest.

Anti-Cancer Activity

Rhein has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, including renal cell carcinoma (RCC)[3]. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

Anti-Inflammatory Activity

Rhein demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways, most notably the NF-κB pathway[1][2].

Key Signaling Pathways Modulated by Rhein

Rhein's therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-cancer and anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Rhein's biological activities.

Cell Proliferation (CCK-8) Assay

This protocol is used to assess the effect of Rhein on the proliferation of renal cell carcinoma cell lines (A489, 786-O, and ACHN).

Materials:

-

96-well plates

-

Renal cell carcinoma cell lines (A489, 786-O, ACHN)

-

Complete culture medium

-

Rhein stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of Rhein (e.g., 0, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[3][4][6][7][8]

Transwell Migration and Invasion Assay

This assay evaluates the effect of Rhein on the migratory and invasive potential of cancer cells.

Materials:

-

24-well Transwell plates (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (with 10% FBS as a chemoattractant)

-

Rhein stock solution

-

Crystal violet stain

-

Cotton swabs

Procedure for Migration Assay:

-

Seed 8 x 10⁴ cells in 100 µL of serum-free medium with the desired concentrations of Rhein in the upper chamber of the Transwell plate.

-

Fill the lower chamber with 600 µL of complete medium containing 10% FBS.

-

Incubate for 48 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with 4% paraformaldehyde for 20 minutes.

-

Stain the cells with 0.05% crystal violet.

-

Count the number of migrated cells under a microscope.[9]

Procedure for Invasion Assay:

-

Pre-coat the upper chamber with Matrigel.

-

Follow steps 1-7 of the migration assay protocol.[9]

Western Blot Analysis

This protocol details the detection of protein expression levels of MMP9 and CCND1 in RCC cells following Rhein treatment.

Materials:

-

RCC cells

-

Rhein stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-MMP9, anti-CCND1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat RCC cells with various concentrations of Rhein for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of Rhein's anti-tumor efficacy in a renal cell carcinoma xenograft model.

Materials:

-

BALB/c nude mice

-

786-O RCC cells

-

Phosphate-buffered saline (PBS)

-

Rhein

-

Vernier calipers

-

Scales

Procedure:

-

Subcutaneously inject 5 x 10⁶ 786-O cells into the flank of each mouse.

-

After 7 days, when tumors are palpable, randomly divide the mice into three groups: control (PBS), low-dose Rhein (75 mg/kg), and high-dose Rhein (150 mg/kg).

-

Administer the respective treatments via intraperitoneal injection every 2 days.

-

Measure the tumor volume weekly using the formula: V = (Length × Width²) × π/6.

-

After 8 weeks, euthanize the mice and weigh the excised tumors.[1]

Immunohistochemistry (IHC) for PCNA

This protocol is for the detection of the proliferation marker PCNA in tumor tissues from the xenograft model.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide

-

Blocking solution (e.g., 5% BSA or normal goat serum)

-

Primary antibody (anti-PCNA, clone PC10)

-

Secondary antibody detection system (e.g., HRP-conjugated)

-

DAB chromogen

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary anti-PCNA antibody (e.g., 1:100 dilution) overnight at 4°C.[10]

-

Wash and incubate with the secondary antibody.

-

Develop the signal with DAB chromogen.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides for microscopic examination.[10][11][12]

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any particular use. All experiments should be conducted in accordance with established laboratory safety protocols and ethical guidelines.

References

- 1. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 4. resources.tocris.com [resources.tocris.com]

- 5. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 6. bosterbio.com [bosterbio.com]

- 7. ptglab.com [ptglab.com]

- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 9. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemical detection of proliferating cell nuclear antigen in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. biocare.net [biocare.net]

An In-depth Technical Guide to Rhein-13C6: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-13C6 is a stable isotope-labeled derivative of Rhein, an anthraquinone compound naturally found in medicinal plants such as rhubarb (Rheum spp.) and Senna leaves.[1][2] Chemically known as 4,5-dihydroxyanthraquinone-2-carboxylic acid, Rhein has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, hepatoprotective, and nephroprotective effects.[3][4]

The incorporation of six carbon-13 (¹³C) isotopes into the Rhein structure creates this compound.[5] This isotopic labeling does not alter the compound's intrinsic chemical structure or biological activity but provides a crucial analytical advantage.[5] The increased mass allows for its precise differentiation from the naturally occurring (¹²C) Rhein, making it an invaluable tool for quantitative analysis and metabolic studies. This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies and as a tracer to elucidate the metabolic fate of Rhein in biological systems.[5][6]

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1][5] Its fundamental properties are summarized below, with comparative data for its unlabeled counterpart, Rhein.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1330166-42-1 | [1][7] |

| Appearance | Yellow Crystalline Solid | [1][5] |

| Purity | ≥95% | [8][9] |

| Storage | 2-8°C Refrigerator or -20°C | [1][9] |

| Origin | Synthetic | [8] |

Table 2: Molecular and Spectroscopic Properties of Rhein vs. This compound

| Property | Rhein | This compound | Source(s) |

| Molecular Formula | C₁₅H₈O₆ | C₉¹³C₆H₈O₆ | [1][9] |

| Molecular Weight | 284.22 g/mol | 290.18 g/mol | [1][5] |

| Monoisotopic Mass | 284.032 g/mol | 290.052 g/mol | [6][7] |

| UV/Vis. λmax | 231, 258, 431 nm | Not specified, expected to be similar | [9] |

Table 3: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| DMSO | Soluble (approx. 15 mg/ml for Rhein) | This compound is readily soluble in DMSO. | [8][9] |

| Water | Limited solubility | Unlabeled Rhein is sparingly soluble in aqueous buffers. | [5][9] |

| Ethanol | Good solubility | [5] | |

| DMSO:PBS (pH 7.2) 1:1 | Approx. 0.5 mg/ml (for Rhein) | For aqueous solutions, dissolve in DMSO first. | [9] |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound is a multi-step process designed to precisely incorporate ¹³C atoms into the anthraquinone core.

Methodology:

-

Precursor Selection: The synthesis typically starts with ¹³C-enriched precursors, such as ¹³C-labeled phthalic anhydride or naphthoquinone derivatives. This ensures the labels are integrated during the formation of the core molecular skeleton.[6]

-

Chemical Synthesis: A common route involves the oxidation of a chrysazin (dianthrone) precursor's methyl group to a carboxylic acid using various oxidizing agents. The ¹³C labeling is achieved by using specific reagents that facilitate substitution at designated positions on the anthraquinone structure.[5]

-

Semi-Synthetic Approach: An alternative, though less common, method starts with naturally derived Rhein. This process might involve bromination at specific positions, followed by a palladium-catalyzed cross-coupling reaction with ¹³C-enriched carbon nucleophiles. A subsequent acid-catalyzed rearrangement restores the anthraquinone structure with the isotopic labels incorporated.[6]

-

Purification: Following synthesis, the crude product is purified. This typically involves column chromatography to isolate the desired compound from intermediates and byproducts, followed by recrystallization to achieve high chemical and isotopic purity.[6]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Validation

Advanced analytical techniques are crucial to confirm the structural integrity, isotopic enrichment, and chemical purity of the final product.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification steps and to assess the chemical purity of the synthesized this compound.[5][6]

-

Mass Spectrometry (MS): LC-MS/MS is the primary technique for validating isotopic incorporation. It confirms the expected molecular weight shift (an increase of ~6 Da compared to unlabeled Rhein). In biological studies, LC-MS/MS with Multiple Reaction Monitoring (MRM) is used to quantify this compound and its metabolites in complex matrices like plasma.[6][10]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides direct evidence of the positions of the isotopic labels. Since the ¹³C isotope is NMR-active (unlike ¹²C), the spectrum of this compound will show significantly enhanced signals at the chemical shifts corresponding to the labeled carbon atoms, confirming successful and specific incorporation.[6]

Caption: Key analytical methods for the validation of this compound.

Biological Activity and Mechanisms of Action

This compound shares the biological activities of its unlabeled counterpart. The isotopic label serves as a tracer to study these effects with high precision. Rhein's mechanisms are pleiotropic, impacting multiple signaling pathways.

-

Anti-inflammatory Activity: Rhein exhibits significant anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] This pathway is a central regulator of inflammatory responses.

-

Anticancer Activity: Rhein has demonstrated anticancer properties in various cancer cell lines.[11] Its mechanisms include:

-

Cell Cycle Arrest: It can induce cell cycle arrest at the S phase or G0/G1 phase by modulating the expression of proteins like p53, p21, cyclin A, and CDK-2.[11]

-

Apoptosis Induction: Rhein promotes programmed cell death (apoptosis) by increasing the expression of caspases (caspase-3, -8, -9) and regulating the Bcl-2 family of proteins.[4][11]

-

Inhibition of Angiogenesis: In hypoxic tumor environments, Rhein can reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key mediators of new blood vessel formation.[11]

-

Inhibition of Invasion: It can suppress cancer cell migration and invasion by downregulating the activity of matrix metalloproteinase-9 (MMP-9).[11]

-

-

Hepatoprotective and Nephroprotective Effects: Studies have shown that Rhein can protect the liver and kidneys from injury and fibrosis.[3] It can inhibit the high expression of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in the fibrotic process.[4]

Caption: Simplified signaling pathways modulated by Rhein.

Applications in Research

The primary utility of this compound lies in its application as an analytical tool in pharmacological and metabolic research.

-

Pharmacokinetic (PK) Studies: this compound is an ideal internal standard for LC-MS/MS-based quantification of unlabeled Rhein in biological samples (e.g., plasma, tissue). Its use corrects for variations in sample preparation and instrument response, ensuring highly accurate and precise measurements of drug concentration over time.[6][10]

-

Metabolic Pathway Mapping: When administered in vivo or in vitro, this compound acts as a tracer. Researchers can track the M+6 mass shift in its metabolites, such as rhein glucuronide-13C6, using LC-MS. This allows for the unambiguous identification and quantification of metabolic products, helping to map out how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5][6]

-

Drug Interaction Studies: By accurately tracking Rhein's metabolic fate, this compound helps in studying its interactions with drug-metabolizing enzymes and transport proteins. This is crucial for predicting and understanding potential drug-drug interactions.[5]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1330166-42-1 [chemicalbook.com]

- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]

- 6. This compound | 1330166-42-1 | Benchchem [benchchem.com]

- 7. This compound | C15H8O6 | CID 71752058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Pharmacokinetics and Metabolism of Rhein: A Technical Guide for Researchers

An in-depth exploration of the absorption, distribution, metabolism, excretion (ADME), and metabolic pathways of Rhein, a promising natural compound with diverse pharmacological activities. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of Rhein's journey through the body, its metabolic fate, and the experimental methodologies used to elucidate these processes.

Introduction to Rhein

Rhein is a lipophilic anthraquinone, a bioactive compound naturally occurring in several medicinal plants, most notably in the rhizome of Rhubarb (Rheum spp.). It is also the primary active metabolite of the anti-inflammatory drug diacerein. Rhein has garnered significant scientific interest due to its broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and nephroprotective properties. However, its clinical utility is often hampered by its poor water solubility and low oral bioavailability. A thorough understanding of its pharmacokinetics and metabolism is therefore crucial for optimizing its therapeutic potential and for the development of novel drug delivery systems and structural analogs.

Pharmacokinetics of Rhein

The pharmacokinetic profile of Rhein has been investigated in various preclinical and clinical studies. The compound's absorption, distribution, metabolism, and excretion are influenced by factors such as the route of administration, the species being studied, and the presence of other compounds.

Absorption

Following oral administration, Rhein is primarily absorbed in the intestine. However, its absorption is generally poor and variable. Studies suggest that both passive diffusion and carrier-mediated transport are involved in its intestinal uptake.

Distribution

Once absorbed, Rhein is distributed to various tissues. Due to its lipophilic nature, it can penetrate cell membranes and accumulate in different organs.

Metabolism

Rhein undergoes extensive metabolism in the body, primarily in the liver and intestines. The major metabolic pathways are Phase II conjugation reactions, including glucuronidation and sulfation. In humans, a significant metabolic route is the formation of a chemically reactive acyl glucuronide, which may have implications for the compound's toxicity. There are notable species differences in Rhein's metabolism; for instance, the formation of the acyl glucuronide is predominant in primates, while rodents tend to form more hydroxyl glucuronides.

Excretion

Rhein and its metabolites are eliminated from the body through both renal and biliary excretion. The involvement of drug transporters, such as Organic Anion Transporters (OATs) and Breast Cancer Resistance Protein (BCRP), plays a significant role in its renal and hepatic clearance.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Rhein observed in various species.

Table 1: Pharmacokinetic Parameters of Rhein in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Reference |

| Oral | 50 | 0.25 ± 0.08 | 4.0 ± 1.0 | 2.15 ± 0.54 | 6.5 ± 1.2 | [1] |

| Intravenous | 10 | 1.85 ± 0.32 | 0.08 | 2.56 ± 0.45 | 4.8 ± 0.9 | [1] |

Table 2: Pharmacokinetic Parameters of Rhein in Humans

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) | Reference |

| Oral (Diacerein) | 50 mg | 3.15 ± 0.78 | 2.5 ± 0.5 | 18.5 ± 4.2 | 4.5 ± 1.1 | [2] |

Experimental Protocols

The characterization of Rhein's pharmacokinetics and metabolism relies on robust analytical and experimental methodologies.

Quantification of Rhein in Biological Samples

A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is commonly employed for the quantification of Rhein and its metabolites in plasma and other biological matrices.[3][4]

-

Sample Preparation: Protein precipitation with acetonitrile is a frequently used method for extracting Rhein and an internal standard (e.g., celecoxib) from plasma samples.[2]

-

Chromatographic Separation: A C18 reverse-phase column (e.g., ACE C18) is typically used for separation. The mobile phase often consists of a mixture of ammonium acetate buffer and acetonitrile.[3][4]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[3][4] The lower limit of quantification (LLOQ) for Rhein and its glucuronides can reach the nanomolar range (e.g., 7.81 nM).[3][4]

In Vitro Metabolism Studies

In vitro models are essential for elucidating the metabolic pathways and identifying the enzymes involved in Rhein's biotransformation.

-

Liver Microsomes Incubation: Human and animal liver microsomes are used to study Phase I and Phase II metabolism.[5] The incubation mixture typically contains Rhein, liver microsomes, and necessary cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation).[5]

Drug Transporter Interaction Studies

To investigate the role of transporters in Rhein's disposition, several in vitro systems are utilized.

-

Transporter-transfected Cell Lines: Cell lines overexpressing specific uptake (e.g., OATPs, OATs) or efflux (e.g., BCRP, P-gp) transporters are used to assess Rhein's interaction with these transporters.[6][7]

-

Vesicular Transport Assays: Membrane vesicles containing high concentrations of specific transporters can also be used to study the transport kinetics of Rhein.[7]

Signaling Pathways and Molecular Mechanisms

Rhein exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

MAPK/NF-κB Signaling Pathway

Rhein has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation and cell proliferation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical target of Rhein, involved in cell survival, proliferation, and apoptosis.

Drug Interactions

Rhein has the potential to interact with co-administered drugs, primarily through the inhibition of drug transporters.

Interaction with Organic Anion Transporters (OATs)

Rhein is a potent inhibitor of OAT1 and OAT3, which are crucial for the renal secretion of many drugs. This inhibition can lead to increased systemic exposure and potential toxicity of co-administered drugs that are substrates of these transporters.

Interaction with Efflux Transporters

Rhein is a substrate of the efflux transporter BCRP (Breast Cancer Resistance Protein). Inhibition of BCRP could potentially increase the intracellular concentration of Rhein, while co-administration with BCRP inducers could decrease its efficacy.[6][7] Rhein has also been shown to downregulate the expression of P-glycoprotein (P-gp), which could be beneficial in overcoming multidrug resistance in cancer therapy.[8]

Conclusion

Rhein is a pharmacologically active natural compound with a complex pharmacokinetic and metabolic profile. Its low oral bioavailability and extensive metabolism present challenges for its clinical development. However, a detailed understanding of its ADME properties, metabolic pathways, and interactions with drug transporters provides a solid foundation for the rational design of new formulations, delivery systems, and chemical modifications to enhance its therapeutic efficacy and safety. The continued investigation into its molecular mechanisms of action will further unlock the full therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of drug transporters involved in the uptake and efflux of rhein in hepatocytes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28205A [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activities of Rhein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), a lipophilic anthraquinone, is a prominent bioactive compound found in several medicinal plants, including those of the Rheum, Cassia, and Polygonum genera.[1][2] For centuries, these plants have been utilized in traditional medicine, and modern scientific investigation has begun to elucidate the pharmacological basis for their therapeutic effects. Emerging evidence demonstrates that rhein possesses a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic regulatory effects.[1][3] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of rhein, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing quantitative data, providing detailed experimental methodologies for key assays, and visualizing the complex signaling pathways modulated by this promising natural compound.

Anti-inflammatory Activity

Rhein exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5] Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6]

Mechanism of Action

Rhein has been shown to suppress the activation of the NF-κB pathway by preventing the degradation of the inhibitor of κBα (IκBα).[1][6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that encode for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][7] Additionally, rhein can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of active IL-1β.[8][9]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Model/Cell Line | Treatment/Concentration | Result | Reference |

| IL-1β Production | Urate crystal-activated macrophages | 2.5 µg/mL Rhein | 47% inhibition | [8] |

| IL-1β Production | Human OA cartilage and synovial tissue | 10⁻⁷–10⁻⁵ M Rhein | Significant inhibition of LPS-induced IL-1β | [3] |

| TNF-α, IL-1β, IL-6, ICAM-1 | Kidney tissue of rats with chronic glomerulonephritis | Rhein treatment | Significant decrease in protein levels | [7] |

| ASC Speck Aggregation | Macrophages | 5 µg/mL Rhein | Reduced to 36% | [8] |

| NLRP3 Aggregates | Macrophages | 5 µg/mL Rhein | Reduced to 37.5% | [8] |

| Nitric Oxide (NO) Production | Human osteoarthritic chondrocytes | 10⁻⁵ M Rhein | Reduced by 17-30% | [3] |

Signaling Pathway: NF-κB Inhibition by Rhein

Experimental Protocol: ELISA for Cytokine Measurement

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants following treatment with rhein using a sandwich ELISA kit.

Materials:

-

96-well ELISA plates pre-coated with capture antibody

-

Cell culture supernatants from control and rhein-treated cells

-

Recombinant cytokine standards

-

Biotin-conjugated detection antibody

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation of Reagents: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.

-

Sample Addition: Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells of the ELISA plate.

-

Incubation: Seal the plate and incubate for 2 hours at room temperature or as specified by the kit manufacturer.

-

Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of wash buffer.

-

Detection Antibody Addition: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.

-

Incubation: Seal the plate and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

-

Incubation: Seal the plate and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

Data Analysis: Calculate the concentration of the cytokine in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations.

Anticancer Activity

Rhein has demonstrated significant anticancer effects in a variety of cancer cell lines and animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Mechanism of Action

Rhein's anticancer activity is mediated through the modulation of several key signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[10] By inhibiting this pathway, rhein can induce apoptosis and autophagy in cancer cells. Furthermore, rhein can induce S-phase cell cycle arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][11] It also inhibits cancer cell migration and invasion by regulating proteins involved in the epithelial-mesenchymal transition (EMT).[11]

Quantitative Data: In Vitro Cytotoxicity of Rhein

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 47.3 (µg/mL) | 24 | [1] |

| PC9 | Lung Cancer | 24.9 (µg/mL) | 24 | [1] |

| A498 | Renal Cell Carcinoma | ~60 | 48 | [2] |

| 786-O | Renal Cell Carcinoma | ~60 | 48 | [2] |

| ACHN | Renal Cell Carcinoma | ~60 | 48 | [2] |

| YD-10B | Oral Cancer | 106.8 | 24 | [11] |

| Ca9-22 | Oral Cancer | 90.96 | 24 | [11] |

| Caco-2 | Colon Adenocarcinoma | 0.1-1 (µg/mL) | Not specified | [12] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Rhein

Experimental Protocol: Cell Viability (CCK-8) Assay

This protocol outlines the procedure for determining the cytotoxic effects of rhein on cancer cells using the Cell Counting Kit-8 (CCK-8).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Rhein stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

CCK-8 reagent

-

Microplate reader capable of measuring absorbance at 450 nm

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of rhein in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of rhein. Include a vehicle control (medium with the same concentration of solvent used for the rhein stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours in the incubator, or until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control. Plot the cell viability against the rhein concentration and determine the IC₅₀ value (the concentration of rhein that inhibits cell growth by 50%).

Antimicrobial Activity

Rhein has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise mechanisms of rhein's antimicrobial activity are still under investigation but are thought to involve the disruption of bacterial cell membranes, inhibition of bacterial metabolic processes, and the generation of reactive oxygen species (ROS). In Staphylococcus aureus, rhein has been shown to disrupt membrane stability and hinder metabolic processes. A rhein-based derivative, RH17, has demonstrated enhanced potency through these mechanisms.[10]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Rhein

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA & MRSA isolates) | Gram-positive bacteria | 32-128 | [10] |

| Enterococcus species | Gram-positive bacteria | >128 | [10] |

| Trichophyton rubrum | Fungus | 62.5 | [13] |

| Trichophyton mentagrophytes | Fungus | 31.25 | [13] |

| Epidermophyton floccosum | Fungus | 62.5 | [13] |

Experimental Workflow: Broth Microdilution Assay for MIC Determination

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of rhein against a bacterial strain using the broth microdilution method.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Rhein stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Rhein Dilutions: Prepare a series of twofold dilutions of the rhein stock solution in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to each well, followed by 50 µL of the rhein solution to the first well, and then serially diluted across the plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth and inoculum, no rhein) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of rhein that completely inhibits visible bacterial growth. The results can also be quantified by reading the absorbance at 600 nm.

Neuroprotective Activity

Rhein has demonstrated neuroprotective effects in various models of neurological damage, including cerebral ischemia-reperfusion injury and Alzheimer's disease models.

Mechanism of Action

The neuroprotective effects of rhein are largely attributed to its antioxidant and anti-apoptotic properties. Rhein can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[14] In models of Alzheimer's disease, rhein has been shown to relieve oxidative stress by activating the SIRT1/PGC-1α pathway.[7] Furthermore, rhein can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, decreasing the expression of pro-apoptotic Bax and increasing the expression of anti-apoptotic Bcl-2, and by inhibiting the activation of caspases.[14]

Quantitative Data: Neuroprotective Effects of Rhein

| Parameter | Model | Treatment/Concentration | Result | Reference |

| Neurological Functional Scores | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significant improvement | [14] |

| Brain Infarct Area | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Markedly attenuated | [14] |

| MDA Content | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly reduced | [14] |

| SOD, GSH-Px, CAT Activity | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly increased | [14] |

| Bax Expression | Rat model of cerebral I/R injury | 50 and 100 mg/kg Rhein | Significantly downregulated | [14] |

| Bcl-2 Expression | Rat model of cerebral I/R injury | 100 mg/kg Rhein | Significantly upregulated | [14] |

| Iba-1 Positive Area | AD rat brain | 20 and 40 mg/kg Rhein | Significantly reduced | [10] |

| NO Generation | AD rat brain | 20 and 40 mg/kg Rhein | Significantly reduced | [10] |

Experimental Workflow: Traumatic Brain Injury (TBI) Mouse Model

Experimental Protocol: Traumatic Brain Injury (TBI) Mouse Model

This protocol provides a general outline for a controlled cortical impact (CCI) model of TBI in mice to assess the neuroprotective effects of rhein.

Materials:

-

Adult male C57BL/6 mice

-

Anesthesia machine with isoflurane

-

Stereotaxic frame

-

CCI device

-

Surgical tools

-

Rhein solution for injection

-

Vehicle control solution

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse with isoflurane and place it in a stereotaxic frame. Perform a craniotomy over the desired cortical region.

-

TBI Induction: Induce a unilateral cortical contusion using a CCI device with controlled parameters (e.g., impact velocity, depth, and duration).

-

Rhein Administration: Administer rhein or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time point post-injury.

-

Post-Operative Care: Suture the scalp and provide post-operative care, including analgesics and monitoring for recovery.

-

Behavioral Assessment: Conduct neurological function tests (e.g., Neurological Severity Score) at various time points after TBI to assess functional recovery.

-

Tissue Collection: At the end of the experiment, euthanize the mice and perfuse with saline followed by a fixative. Harvest the brains for histological analysis (e.g., infarct volume measurement) and biochemical assays (e.g., measurement of oxidative stress markers and apoptotic proteins).

Metabolic Regulation

Rhein has been shown to have beneficial effects on metabolic disorders, including obesity and diabetes, by regulating lipid and glucose metabolism.

Mechanism of Action

Rhein's effects on metabolism are partly mediated by its role as a liver X receptor (LXR) antagonist.[14][15] By antagonizing LXRs, rhein can reprogram the expression of genes related to adipogenesis and cholesterol metabolism.[14][15] It also activates uncoupling protein 1 (UCP1) expression in brown adipose tissue, which can protect against obesity.[14][15] In diabetic models, rhein has been shown to improve insulin resistance and protect pancreatic β-cells from apoptosis. A meta-analysis of animal studies concluded that rhein has beneficial effects on diabetic nephropathy by ameliorating levels of TGF-β1, renal fibrosis, metabolism, and oxidative stress.[16]

Quantitative Data: Effects of Rhein on Metabolic Parameters

| Parameter | Model | Treatment/Dosage | Result | Reference |

| Blood Glucose | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |

| Serum Creatinine | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |

| Urine Protein | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |

| Malondialdehyde (MDA) | Animal models of diabetic nephropathy | Rhein treatment | Significant reduction | [16] |

| Superoxide Dismutase (SOD) | Animal models of diabetic nephropathy | Rhein treatment | Significant increase | [16] |

Logical Relationship: Rhein's Dual Role in Metabolic Regulation

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol describes the procedure for an oral glucose tolerance test (OGTT) to evaluate the effect of rhein on glucose metabolism in a diabetic mouse model.

Materials:

-

Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)

-

Rhein suspension for oral gavage

-

Vehicle control

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Acclimation and Treatment: Acclimate the mice and treat them with rhein or vehicle control daily for a specified period (e.g., 4 weeks).

-

Fasting: Fast the mice overnight (approximately 12-16 hours) before the OGTT.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.

-

Glucose Administration: Administer a glucose solution (2 g/kg) to each mouse via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for both the rhein-treated and control groups. Calculate the area under the curve (AUC) to quantify the glucose tolerance.

Conclusion

Rhein is a natural compound with a remarkable diversity of biological activities that hold significant therapeutic potential. Its ability to modulate fundamental cellular processes, including inflammation, cell proliferation, apoptosis, and metabolism, underscores its promise as a lead compound for the development of novel therapies for a range of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and metabolic syndrome. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties of rhein and its derivatives. Future studies should focus on elucidating the complete molecular mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in clinical trials. The continued investigation of this multifaceted natural product is warranted to fully unlock its therapeutic potential.

References

- 1. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhein Inhibits NF- κ B Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Closed Head Weight Drop model in mice - Whalen Lab [protocols.io]

- 10. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dojindo.co.jp [dojindo.co.jp]

- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. A Significant Association Between Rhein and Diabetic Nephropathy in Animals: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Rhein-13C6 supplier and purchasing information

Introduction

Rhein-13C6 is a stable isotope-labeled derivative of Rhein, an anthraquinone compound naturally found in plants like rhubarb (Rheum spp) and Senna leaves.[1][2] Chemically known as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, Rhein exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The incorporation of six Carbon-13 atoms into the Rhein structure creates this compound, a molecule with a higher molecular weight (~290.18 g/mol ) compared to its unlabeled counterpart (~284.22 g/mol ).[3][5] This isotopic labeling does not alter its chemical properties or biological activity but allows for its use as a highly specific internal standard for the accurate quantification of Rhein in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

This guide provides an in-depth overview of this compound, including supplier information, technical data, experimental applications, and its role in elucidating key cellular signaling pathways.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. It is intended for research and development purposes only and is not for human or veterinary use.[4][6]

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Cayman Chemical | 42286[7] | 1330166-42-1[1] | C₉[¹³C]₆H₈O₆[1] | 290.2[1] | ≥95%[1] | Sold as a solid.[1] |

| EvitaChem | EVT-1440864[3] | 1330166-42-1[3] | ¹³C₆C₉H₈O₆[3] | 290.177[3] | - | Yellow crystalline solid.[3] |

| Simson Pharma | - | 1330166-42-1[8] | - | - | - | Accompanied by a Certificate of Analysis.[8] |

| Benchchem | B563651[4] | 1330166-42-1[4] | ¹³C₆C₉H₈O₆[4] | 290.177[4] | - | For in-vitro research use only.[4] |

| Pharmaffiliates | PA STI 077920[2] | 1330166-42-1[2] | C₉¹³C₆H₈O₆[2] | 290.18[2] | - | Recommended storage at 2-8°C.[2] |

| LGC Standards | TRC-R318502[9] | 1330166-42-1[9] | - | 290.052[10] | - | Part of their stable isotopes product line.[9] |

| Alfa Chemistry | - | 1330166-42-1[11] | C₉¹³C₆H₈O₆[11] | 290.180[11] | - | Store in a tightly closed container.[11] |

Technical Data

-

Appearance: Yellow Crystalline Solid[2]

-

Synonyms: Rheic Acid-13C6, 9,10-Dihydro-4,5-dihydroxy-9,10-dioxo-2-anthracenecarboxylic Acid-13C6[1][2]

-

Solubility: Soluble in organic solvents such as DMSO, Benzene, Chloroform, Ether, and Pyridine.[1][12] Limited solubility in water.[3]

-

Storage Conditions: Recommended storage in a refrigerator at 2-8°C for short-term and -20°C for long-term preservation.[2][12] Store in a cool, dry, well-ventilated area away from incompatible substances.[11]

-

Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[13]

Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of unlabeled Rhein.[1] Its isotopic labeling allows researchers to trace metabolic pathways, conduct pharmacokinetic research, and perform drug interaction studies with high precision.[3][4]

Logical Workflow for Quantification of Rhein using LC-MS

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy this compound (EVT-1440864) | 1330166-42-1 [evitachem.com]

- 4. This compound | 1330166-42-1 | Benchchem [benchchem.com]

- 5. This compound | C15H8O6 | CID 71752058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theclinivex.com [theclinivex.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. This compound | CAS No- 1330166-42-1 | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | TRC-R318502-1MG | LGC Standards [lgcstandards.com]

- 10. This compound | TRC-R318502-1MG | LGC Standards [lgcstandards.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. 1330166-42-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 13. astechireland.ie [astechireland.ie]

Methodological & Application

Application Note: Quantification of Rhein in Plasma using Rhein-¹³C₆ as an Internal Standard by LC-MS/MS

AN-2025-10-31

Introduction Rhein is the primary active metabolite of diacerein, a drug used for the long-term treatment of inflammatory joint diseases like osteoarthritis.[1][2] Diacerein is a prodrug that is completely metabolized to rhein before reaching systemic circulation.[2] Rhein exerts its anti-inflammatory effects by inhibiting interleukin-1β (IL-1β), a key cytokine in cartilage degradation.[1] Accurate quantification of rhein in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.

This note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rhein in plasma. The method utilizes Rhein-¹³C₆, a stable isotope-labeled (SIL) internal standard, to ensure the highest accuracy and precision. A SIL internal standard is the gold standard for quantitative mass spectrometry as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus effectively compensating for variations in sample preparation and matrix effects.[3]

Principle of the Method Plasma samples are prepared by a simple and rapid protein precipitation procedure. After spiking with the Rhein-¹³C₆ internal standard (IS), proteins are precipitated with acetonitrile. The resulting supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).[1][4][5] Quantification is based on the peak area ratio of the analyte to the internal standard.

Metabolic Pathway and Bioanalytical Strategy

The diagram below illustrates the metabolic conversion of the prodrug Diacerein into its active form, Rhein. The bioanalytical workflow leverages a stable isotope-labeled internal standard (Rhein-¹³C₆) for accurate quantification via LC-MS/MS.

Figure 1: Metabolic conversion of Diacerein and the corresponding bioanalytical workflow.

Method Performance This analytical method was validated according to regulatory guidelines.[1][5][6] The method demonstrates excellent linearity over the specified concentration range. Accuracy and precision were well within the accepted limits of ±15% (±20% at the LLOQ).

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity Range | 7.81 nM to 2000 nM |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 7.81 nM[4][5] |

| Intra-day Precision (%CV) | < 9.14%[1] |

| Inter-day Precision (%CV) | < 9.14%[4] |

| Accuracy (% Nominal) | 80.1% – 104.2%[1] |

| Extraction Recovery | Consistent across QC levels |

| Matrix Effect | < 12.60%[1][4] |

Protocol: Detailed LC-MS/MS Method for Rhein Quantification

1.0 Scope This protocol provides detailed procedures for the quantification of rhein in plasma samples using Rhein-¹³C₆ as an internal standard.

2.0 Materials and Reagents

-

Rhein (≥99% purity)

-

Rhein-¹³C₆ (≥95% purity, ≥99% isotopic purity)[7]

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Control human or animal plasma (with appropriate anticoagulant)

3.0 Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Rhein and Rhein-¹³C₆ in acetonitrile to prepare individual stock solutions. Store at -20°C.

-

-

Working Standard (WS) Solutions:

-

Prepare serial dilutions of the Rhein stock solution with 50:50 acetonitrile/water to create calibration standards (CS) and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (50 nM):

-

Dilute the Rhein-¹³C₆ stock solution with acetonitrile to achieve a final concentration of 50 nM. This solution is used for protein precipitation.

-

4.0 Sample Preparation

Sample Preparation Workflow

The following diagram outlines the step-by-step procedure for extracting Rhein from plasma samples prior to LC-MS/MS analysis.

References

- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Rhein-13C6 | 1330166-42-1 | Benchchem [benchchem.com]

- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Application Note and Protocol for the Quantification of Rhein and its Metabolites using Rhein-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein is an active metabolite of several compounds, including the anti-inflammatory drug diacerein, and is known for its therapeutic potential in conditions like osteoarthritis.[1][2] Accurate quantification of Rhein and its primary metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the simultaneous quantification of Rhein and its major glucuronide metabolites, Rhein-G1 and Rhein-G2, in plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Rhein-¹³C₆ as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like Rhein-¹³C₆ is the preferred method for LC-MS/MS quantification as it corrects for matrix effects, and variability in ionization, and improves the accuracy and precision of the analysis.[3][4][5]

Analyte and Metabolites

-

Parent Analyte: Rhein

-

Metabolites: Rhein-O-8-glucuronide (Rhein-G1) and Rhein-O-1-glucuronide (Rhein-G2)[1]

-

Internal Standard (IS): Rhein-¹³C₆

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Rhein and its metabolites in plasma.

Materials and Reagents

-

Rhein, Rhein-G1, and Rhein-G2 analytical standards

-

Rhein-¹³C₆ (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma (e.g., human, rat)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6][7]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rhein, Rhein-G1, Rhein-G2, and Rhein-¹³C₆ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of Rhein-¹³C₆ at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.

Sample Preparation

The protein precipitation method is a common and effective technique for extracting Rhein and its metabolites from plasma.[6][7]

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (Rhein-¹³C₆ in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

-

Column: ACE C18 (e.g., 50 mm x 2.1 mm, 3 µm) or equivalent.[1][8][2]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2.5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][8][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1][8][2]

-

MRM Transitions: The following table summarizes the MRM transitions for Rhein, its metabolites, and the internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Rhein | 282.9 | 238.5 |

| Rhein-G1 | 458.9 | 282.9 |

| Rhein-G2 | 458.9 | 282.9 |

| Rhein-¹³C₆ | 288.9 | 244.5 |

Note: The precursor ion for Rhein-¹³C₆ is +6 Da compared to Rhein, and the product ion is also expected to be +6 Da heavier, assuming the ¹³C atoms are on the portion of the molecule that remains after fragmentation. The exact product ion should be confirmed experimentally.

Data Analysis and Quantitative Data Summary

The concentration of Rhein and its metabolites in the unknown samples is determined by interpolating the peak area ratios (analyte/internal standard) against a calibration curve constructed from the standards with known concentrations.

Calibration Curve and Quality Control

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method. The acceptance criteria for the calibration curve and QC samples are generally guided by regulatory bodies like the FDA.

Quantitative Data Summary

The following table presents an example of the key validation parameters for the analytical method.

| Parameter | Rhein | Rhein-G1 | Rhein-G2 |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |

| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 85% | > 85% |

| Matrix Effect (%) | 85-115% | 85-115% | 85-115% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chiron.no [chiron.no]

- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Application Note: Determining the Absolute Bioavailability of Rhein Using a Stable Isotope (¹³C₆) Labeled Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein, an anthraquinone compound and the primary active metabolite of diacerein and several traditional medicines, exhibits a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and nephroprotective effects.[1][2][3] However, its clinical utility is often hampered by low and variable oral bioavailability.[1][4] Accurately determining the absolute bioavailability (F) is a critical step in the clinical development of any oral drug product. This application note details a robust and precise methodology for determining the absolute bioavailability of rhein in humans using Rhein-¹³C₆, a stable isotope-labeled (SIL) internal standard, coupled with LC-MS/MS analysis. This approach overcomes the limitations of traditional crossover studies, such as high inter-individual variability, by allowing for the simultaneous administration of an oral therapeutic dose of unlabeled rhein and an intravenous (IV) microdose of Rhein-¹³C₆.[5]

Principle of the Method

The stable isotope-labeled microdose study design is an elegant and efficient method for assessing absolute bioavailability.[5] In this design, a therapeutic oral dose of the unlabeled drug (rhein) is administered to subjects. Concurrently or at a time point corresponding to the peak plasma concentration (Tmax) of the oral dose, a small, pharmacologically inactive "microdose" of the stable isotope-labeled drug (Rhein-¹³C₆) is administered intravenously.[5]

Because Rhein-¹³C₆ is chemically identical to rhein but has a different molecular weight, it can be distinguished from the unlabeled drug by a mass spectrometer.[3] This allows for the simultaneous measurement of the plasma concentrations of both the orally administered drug and the intravenously administered drug in the same subject at the same time. The absolute bioavailability is then calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) for the oral administration to that of the intravenous administration.

Quantitative Pharmacokinetic Data

The following tables summarize the known pharmacokinetic parameters of rhein in humans and rats. This data is essential for the design of a robust absolute bioavailability study.

Table 1: Pharmacokinetic Parameters of Rhein in Healthy Human Subjects Following Oral Administration

| Parameter | Value (Fasted State) | Value (Fed State) | Reference |

| Cmax (ng/mL) | 4471 ± 936 | 3225 ± 755 | [6] |

| Tmax (h) | 2.61 ± 1.25 | 3.81 ± 1.29 | [6] |

| t1/2 (h) | 4.22 ± 0.42 | 4.19 ± 1.05 | [6] |

| AUC₀-₂₄ (h·ng/mL) | 24223 ± 4895 | 24316 ± 5856 | [6] |

| AUC₀-∞ (h·ng/mL) | 24743 ± 5046 | 25170 ± 6415 | [6] |

| Absolute Bioavailability (F) | 35% - 65% | Not specified | [6] |

Data derived from studies using the prodrug diacerein, which is completely metabolized to rhein.

Table 2: Pharmacokinetic Parameters of Rhein in Rats Following Oral Administration

| Parameter | Value | Reference |

| t1/2 (h) | 17.98 | [2] |

| Absolute Bioavailability (F) | < 50% | [1] |

Experimental Protocols

Protocol 1: Absolute Bioavailability Study in Humans

1. Study Design:

-

This is a single-center, open-label, single-dose study in healthy adult volunteers.

-

Subjects will receive a single oral dose of unlabeled rhein and a single intravenous microdose of Rhein-¹³C₆.

2. Materials:

-

Rhein, pharmaceutical grade, for oral administration (e.g., 50 mg capsules).

-

Rhein-¹³C₆, sterile solution for intravenous infusion (e.g., 100 µg).

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound).

3. Subject Dosing:

-

Following an overnight fast, subjects will be administered a single oral dose of unlabeled rhein (e.g., 50 mg) with water.

-

At the expected Tmax of the oral dose (approximately 2.5 hours post-oral administration), a single intravenous microdose of Rhein-¹³C₆ (e.g., 100 µg) will be administered as a short infusion.

4. Blood Sampling:

-

Venous blood samples (e.g., 3 mL) will be collected into tubes containing an anticoagulant (e.g., K₂EDTA) at the following time points:

-

Pre-dose (0 h)

-

Post-oral dose: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

-

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

5. Data Analysis:

-

Plasma concentrations of rhein and Rhein-¹³C₆ will be determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) will be calculated for both rhein and Rhein-¹³C₆ using non-compartmental analysis.

-

The absolute bioavailability (F) will be calculated using the following formula:

F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

1. Materials:

-

Human plasma samples.

-

Acetonitrile, HPLC grade.

-

Internal standard stock solution.

-

Centrifuge tubes.

2. Procedure:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a centrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method for Simultaneous Quantification of Rhein and Rhein-¹³C₆

1. Liquid Chromatography System:

-

Column: ACE C18 column or equivalent.

-

Mobile Phase: A gradient of ammonium acetate (e.g., 1.0 mM) in water and acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

2. Mass Spectrometry System:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions:

-

The following MRM transitions would be monitored. Note that the Q1 and Q3 masses for Rhein-¹³C₆ are shifted by +6 Da compared to unlabeled rhein due to the six ¹³C atoms.

| Compound | Q1 (m/z) | Q3 (m/z) |

| Rhein | 282.9 | 238.5 |

| Rhein-¹³C₆ | 288.9 | 244.5 |

| Internal Standard | - | - |

Specific MRM transitions for the internal standard will depend on the compound selected.

4. Method Validation:

-

The method must be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[9]

Visualizations

Caption: Workflow for an absolute bioavailability study of rhein.

Caption: Simplified metabolic pathway of rhein.

Conclusion

The use of Rhein-¹³C₆ in a stable isotope-labeled microdose study provides a highly accurate and efficient method for determining the absolute bioavailability of rhein. This approach minimizes variability and provides robust data that is essential for regulatory submissions and for guiding further clinical development. The protocols outlined in this application note provide a framework for conducting such studies, from clinical design to bioanalytical quantification.

References

- 1. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Rhein-13C6 in Oncology Research: Advancing Mechanistic Insights and Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein, a natural anthraquinone compound derived from rhubarb and other traditional medicinal plants, has garnered significant interest in oncology research for its diverse antitumor properties. These include the induction of apoptosis, inhibition of cell proliferation, migration, and invasion across a spectrum of cancer types.[1] Rhein-13C6, a stable isotope-labeled variant of Rhein, serves as a critical tool for researchers, enabling precise quantification and metabolic tracking of Rhein in complex biological systems. This allows for a deeper understanding of its pharmacokinetics, metabolic fate, and mechanisms of action in cancer. This document provides detailed application notes and experimental protocols for the use of this compound in oncology research.

Core Applications of this compound in Oncology

The primary utility of this compound in cancer research is to facilitate the study of its unlabeled counterpart, Rhein. By incorporating six 13C atoms, this compound acts as an ideal internal standard for mass spectrometry-based quantification of Rhein in in vitro and in vivo models. Furthermore, it can be used as a tracer to elucidate the metabolic pathways of Rhein within cancer cells.

Key applications include:

-

Pharmacokinetic Studies: Accurate determination of Rhein concentration in plasma, tumors, and other tissues from animal models.

-

Metabolic Profiling: Identification and quantification of Rhein metabolites in cancer cells to understand its biotransformation and potential active metabolites.

-

Mechanism of Action Studies: Precise quantification of intracellular Rhein levels to correlate with observed biological effects on signaling pathways.

-

Drug-Drug Interaction Studies: Investigating the influence of co-administered therapies on the metabolism and clearance of Rhein.

Mechanism of Action of Rhein in Cancer

Rhein exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and progression.

-

MAPK/NF-κB Pathway: Rhein has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK and JNK. This, in turn, suppresses the activation of the NF-κB pathway, leading to reduced expression of downstream targets like MMP9 and Cyclin D1, which are involved in invasion and cell cycle progression.

-

AKT/mTOR Pathway: Rhein can suppress the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2] In some cancer cells, Rhein has been observed to directly target mTOR and promote its degradation.[3]

-